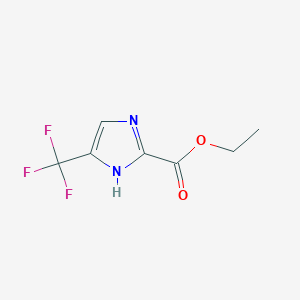

Ethyl 4-(trifluoromethyl)-1h-imidazole-2-carboxylate

Description

Ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate (CAS: 55942-41-1) is a fluorinated imidazole derivative with a molecular formula of C₇H₇F₃N₂O₂ and a molecular weight of 208.14 g/mol. Its structure features a trifluoromethyl (-CF₃) group at the 4-position and an ethyl carboxylate (-COOEt) substituent at the 2-position of the imidazole ring. The compound is synthesized via a reaction between ethyl 2-(ethylsulfanyl)-2-iminoacetate and 3-amino-1,1,1-trifluoropropan-2-one hydrochloride in ethanol under reflux conditions . This intermediate is notable for its role in medicinal chemistry, particularly in the development of antibacterial agents and other bioactive molecules .

Properties

IUPAC Name |

ethyl 5-(trifluoromethyl)-1H-imidazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2/c1-2-14-6(13)5-11-3-4(12-5)7(8,9)10/h3H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFUPPRZDVQGQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(trifluoromethyl)-1h-imidazole-2-carboxylate typically involves the reaction of ethyl imidazole-2-carboxylate with a trifluoromethylating agent. One common method is the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Oxidation Reactions

The imidazole ring undergoes oxidation to form N-oxide derivatives. Key reagents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (mCPBA) under mild conditions. The trifluoromethyl group remains intact during these reactions .

Example:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| N-Oxidation | H₂O₂, 25°C, 12 hrs | Ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate N-oxide |

Reduction Reactions

The ester group is susceptible to reduction, yielding primary alcohols or amines. Common agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) .

Example Pathway:

a) Ester Hydrolysis

The ethyl ester undergoes hydrolysis in acidic or basic conditions to form carboxylic acid derivatives :

Conditions:

-

Acidic: 6M HCl, reflux, 6–8 hrs.

-

Basic: 1M NaOH, rt, 24 hrs.

b) Nucleophilic Substitution

The trifluoromethyl group is typically inert, but the imidazole ring’s nitrogen atoms participate in alkylation or arylation. For example, reaction with tert-butyl (4-bromo-3-oxobutan-2-yl) carbamate in the presence of sodium hydride (NaH) yields substituted derivatives :

| Reactants | Conditions | Product |

|---|---|---|

| This compound + tert-butyl carbamate | NaH, DMF, 60°C, 12 hrs | 1-(3-((tert-Butoxycarbonyl)amino)-2-oxobutyl)-4-(trifluoromethyl)-1H-imidazole-2-carboxylic acid |

Cyclization Reactions

The compound serves as a precursor in heterocycle formation. For instance, cyclization with ammonium carbonate generates fused imidazo[1,2-a]pyrazine derivatives, which are pharmacologically relevant :

Key Steps:

-

Chlorination with phosphorus oxychloride (POCl₃) .

-

Cyclization under basic conditions.

Biological Activity and Mechanism

While not a direct chemical reaction, the compound’s interactions with biological targets involve:

-

Hydrogen bonding via the imidazole nitrogen.

-

π-Stacking due to the aromatic ring.

-

Enhanced lipophilicity from the trifluoromethyl group, improving membrane permeability .

Example Application:

Derivatives of this compound exhibit antimicrobial and anticancer activities by inhibiting enzymes like dihydrofolate reductase (DHFR) .

Comparative Reactivity Data

| Reaction Type | Reagents | Yield (%) | Reference |

|---|---|---|---|

| N-Oxidation | mCPBA | 75–85 | |

| Ester Hydrolysis | 6M HCl | 90 | |

| Alkylation | NaH, DMF | 65–75 |

Industrial and Synthetic Considerations

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

Ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. The trifluoromethyl group enhances the compound's reactivity, allowing it to participate in various chemical reactions. For instance, it can undergo nucleophilic substitutions and coupling reactions, making it valuable in the development of new materials and pharmaceuticals.

Synthetic Routes

The synthesis of this compound typically involves the reaction of ethyl imidazole-2-carboxylate with trifluoromethylating agents like trifluoromethyl iodide, often facilitated by bases such as potassium carbonate. The reaction is conducted under controlled conditions to optimize yield and purity.

Biological Applications

Antimicrobial Properties

Research indicates that derivatives of imidazole, including this compound, exhibit significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial and fungal strains, suggesting its potential use in developing new antimicrobial agents .

Antiviral Activity

Recent investigations have demonstrated that this compound possesses antiviral properties. In a screening study against viruses such as Vaccinia and Cowpox, certain derivatives showed promising inhibitory effects with selectivity indices indicating low cytotoxicity while maintaining high antiviral efficacy . This positions the compound as a candidate for further research in antiviral drug development.

Pharmaceutical Applications

Drug Development

The compound's unique structural features make it a candidate for pharmaceutical intermediates. Research is ongoing to explore its potential as a lead compound in drug discovery, particularly concerning diseases that require novel therapeutic approaches. Its ability to modulate biological pathways through enzyme inhibition presents opportunities for developing treatments for various conditions .

Industrial Applications

Agrochemicals

this compound is also being explored for its applications in agrochemicals. The trifluoromethyl group can enhance the bioactivity of pesticides and herbicides, potentially leading to more effective agricultural products.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Ethyl 4-(trifluoromethyl)-1h-imidazole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Imidazole Derivatives

Structural and Substituent Variations

The trifluoromethyl and carboxylate substituents on the imidazole ring distinguish this compound from structurally related derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Ethyl 4-(Trifluoromethyl)-1H-Imidazole-2-Carboxylate and Analogous Compounds

Key Differences in Properties and Reactivity

Electronic Effects :

- The trifluoromethyl group in the target compound is strongly electron-withdrawing, enhancing electrophilic reactivity at adjacent positions. In contrast, derivatives with methoxy groups (e.g., compound 3l) exhibit electron-donating effects, altering reaction pathways .

- Halogen substituents (e.g., bromo, chloro in ) increase molecular weight and polarizability, favoring halogen bonding in biological targets.

Derivatives with aromatic heterocycles (e.g., thiophene in ) are explored for optoelectronic applications rather than bioactivity.

Synthetic Accessibility :

Physicochemical Properties

- Melting Points: Derivatives with polar groups (e.g., -F, -Cl) exhibit higher melting points (e.g., 157–158°C for compound 3j ) compared to non-polar analogs.

- Solubility : The ethyl carboxylate moiety improves aqueous solubility relative to methyl esters (e.g., compound 3j ).

Biological Activity

Ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores its biological activity, synthesizing research findings, case studies, and data tables to provide a comprehensive overview.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₇H₆F₃N₃O₂

- Molecular Weight : 215.14 g/mol

- CAS Number : 67232218

This compound features a trifluoromethyl group that may enhance its biological activity compared to similar imidazole derivatives.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains and fungi. The compound's mechanism of action appears to involve disruption of microbial cell wall synthesis, similar to other imidazole derivatives.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Cytotoxic Activity

In addition to its antimicrobial effects, this compound has been evaluated for cytotoxic activity against human cancer cell lines. Preliminary results suggest it may induce apoptosis in certain cancer cells.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15.8 | |

| MCF-7 (breast cancer) | 20.5 | |

| A549 (lung cancer) | 18.0 |

The biological activity of this compound can be attributed to its structural features that allow interaction with specific biological targets. The trifluoromethyl group is believed to enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Case Studies

- Antifungal Study : A study published in MDPI evaluated the antifungal properties of various imidazole derivatives, including this compound. Results showed that this compound effectively inhibited the growth of Candida species, suggesting potential for therapeutic applications in treating fungal infections .

- Cancer Cell Apoptosis : Research conducted on the cytotoxic effects of this compound indicated that it could induce apoptosis in HeLa cells through the activation of caspase pathways. This finding highlights its potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for Ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization and functional group transformations. For example:

- Condensation Reactions : Reacting trifluoromethyl-substituted precursors (e.g., aryl carbonyl compounds) with ethyl glyoxylate or amino derivatives under acidic or basic conditions .

- Reductive Steps : Sodium borohydride (NaBH₄) in ethanol is used to reduce intermediates, such as carbonyl groups to methylene groups, as seen in analogous imidazole syntheses .

- One-Pot Approaches : Multi-component reactions (e.g., tandem three-component reactions) enable efficient assembly of the imidazole core, with trifluoromethyl groups introduced via halogenated or boronic acid precursors .

- Purification : Column chromatography or recrystallization is employed to isolate the final product, with yields ranging from 47% to 66% depending on substituents .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent placement. For example, trifluoromethyl groups appear as singlets (δ ~120–125 ppm in ¹³C NMR), while ester carbonyls resonate near δ 160–165 ppm .

- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., m/z 366 [M+H]⁺ for related pyrimidine-carboxylates) .

- HPLC : Retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) assess purity .

- Elemental Analysis : Matches calculated vs. experimental C/H/N/F percentages to confirm stoichiometry .

Q. How does the trifluoromethyl group influence reactivity in further derivatization?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilic substitution at adjacent positions. For example:

- Nucleophilic Aromatic Substitution : Halogenated intermediates (e.g., bromo derivatives) undergo Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups .

- Ester Hydrolysis : Ethyl esters are hydrolyzed to carboxylic acids under basic conditions (NaOH/EtOH), enabling conjugation with amines or alcohols .

Advanced Research Questions

Q. How can X-ray crystallography resolve the compound’s structure and conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL determines:

- Crystal System : Triclinic (P1) or monoclinic (P21/c) space groups, as seen in related imidazole derivatives .

- Bond Parameters : C-F bond lengths (~1.33–1.35 Å) and dihedral angles between imidazole and ester groups .

- Validation : R-factors (< 0.05) and residual electron density maps confirm structural accuracy .

Q. What computational methods (e.g., DFT) model the electronic effects of the trifluoromethyl group?

- Methodological Answer :

- Conceptual DFT : Calculates electronegativity (χ) and hardness (η) to predict reactivity. The trifluoromethyl group lowers electron density at the imidazole ring, increasing electrophilicity at C2/C5 positions .

- Electrostatic Potential Maps : Visualize electron-deficient regions, guiding site-selective functionalization .

Q. How do hydrogen-bonding patterns influence solid-state packing?

- Methodological Answer : Graph set analysis (e.g., Etter’s rules) identifies motifs like N–H⋯O or C–H⋯F interactions:

- Intermolecular Bonds : Stabilize crystal lattices via dimerization (e.g., centrosymmetric pairs in triclinic systems) .

- Packing Efficiency : High fluorine content enhances van der Waals interactions, affecting melting points and solubility .

Q. How do substituents on analogous imidazoles affect biological activity?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Compare trifluoromethyl derivatives with halogenated (e.g., bromo) or methoxy-substituted analogs. For example:

- Antimicrobial Activity : Electron-withdrawing groups (CF₃) enhance membrane penetration in Gram-negative bacteria .

- Enzyme Inhibition : Trifluoromethyl-imidazoles show higher binding affinity to CYP450 isoforms compared to methyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.